dl-Carbidopa
Overview
Description
Synthesis Analysis
The synthesis of Carbidopa involves several chemical processes to achieve the desired compound. A stereoselective synthesis approach for L-carbidopa from commercial compounds has been described, highlighting a key step involving a highly enantioselective α-amination reaction. This process yields L-carbidopa with significant selectivity and efficiency, indicating the complexity and specificity required in synthesizing such therapeutic agents (À. Pericas, A. Shafir, A. Vallribera, 2013). Another method involves hydrolysis and condensation reactions starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropionitrile hydrochloride to produce Carbidopa (Li Zhen-hua, 2008).
Molecular Structure Analysis
The molecular structure of Carbidopa has been extensively studied to understand its mode of action and interaction with biological molecules. Investigations into the conformation and electronic structure of Carbidopa using quantum mechanical and molecular dynamics studies have provided insights into its conformational preferences and bonding characteristics, which are crucial for its biological activity (Ghader M. Sukker, Nuha Wazzan, Ashour A. Ahmed, R. Hilal, 2016).
Chemical Reactions and Properties
Carbidopa's chemical reactions and properties are pivotal in its function as a DOPA decarboxylase inhibitor. Its ability to inhibit the enzyme decarboxylase plays a significant role in the management of Parkinson’s disease by preventing the peripheral conversion of L-DOPA to dopamine. This specificity towards the enzyme highlights its targeted chemical properties that make it effective in therapeutic use. Research into fluorous L-Carbidopa precursors has also explored the potential of introducing fluorinated analogs to enhance stability for biological applications, suggesting avenues for developing more efficient DOPA decarboxylase inhibitors (Albert Granados, Anna Del Olmo, Francesca Peccati, T. Billard, M. Sodupe, A. Vallribera, 2018).
Scientific Research Applications
Cancer Treatment : Carbidopa has been found to suppress prostate cancer growth by downregulating androgen receptor protein expression and promoting apoptosis through aryl hydrocarbon receptor-mediated proteasomal degradation (Chen et al., 2020). Additionally, it has shown potential as a pancreatic cancer treatment option, acting as an aryl hydrocarbon receptor agonist (Ogura et al., 2017).
Nanoparticle Sensing and Antioxidant Activity : Carbidopa-functionalized silver nanoparticles can be used for sensing L-dopa and lead, and exhibit radical scavenging activity against DPPH, demonstrating its potential in nanotechnology and antioxidant applications (Popat et al., 2023).
Stroke Rehabilitation : Carbidopa L-dopa may reduce unilateral spatial neglect and improve rehabilitation outcomes after stroke, highlighting its potential in neurological recovery (Mukand et al., 2001).
Parkinson's Disease Treatment : Carbidopa, in combination with L-dopa, significantly improves the symptomatic treatment of Parkinson's disease, especially in patients with nausea and vomiting limitations (Glasgow et al., 1974).
Imaging Applications : Carbidopa pretreatment increases plasma levels of FDOPA and striatal and cerebellar activities measured with positron emission tomography (PET), indicating its utility in medical imaging (Hoffman et al., 1992).
Autoimmune Suppression : Carbidopa inhibits T cell activation and autoimmunity, suggesting its potential therapeutic use in suppressing T cell-mediated pathologies in Parkinson's Disease (Zhu et al., 2017).
Future Directions
Recent developments have seen the introduction of a new functionally scored carbidopa/levodopa (CD/LD) tablet for the treatment of Parkinson’s disease . This new formulation allows for more precise dosing and directly addresses the need for titration of the treatment . Another promising development is the subcutaneous levodopa/carbidopa prodrug formulation, foslevodopa/foscarbidopa, which is currently in development for treating the motor complications of advanced Parkinson’s disease .
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
CAS RN |
302-53-4, 38821-49-7, 14585-65-0 | |
Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbidopa, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | carbidopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC92521 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARBIDOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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